molecular formula C8H9BrFNO B15316516 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B15316516
M. Wt: 234.07 g/mol
InChI Key: LKWDLMLGGNIHLA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a fluoro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol typically involves the following steps:

  • Bromination: The starting material, 2-(2-fluorophenyl)ethan-1-ol, undergoes bromination to introduce the bromo group at the 2-position of the phenyl ring.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro-2-(2-bromo-4-fluorophenyl)ethan-1-ol

  • Reduction: Amine-2-(2-bromo-4-fluorophenyl)ethan-1-ol

  • Substitution: Various substituted phenyl compounds

Scientific Research Applications

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromo and fluoro groups can influence the compound's reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

  • 2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol

  • 2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-ol

Uniqueness: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a chiral compound with the molecular formula C₈H₉BrFNO, has gained significant attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₉BrFNO
Molecular Weight234.07 g/mol
IUPAC Name(2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol
InChIInChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Isomeric SMILESC1=CC(=C(C=C1F)Br)C@@HN

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound's amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine substituents facilitate halogen bonding and other non-covalent interactions. These interactions modulate the activity of specific proteins, leading to various physiological effects such as anti-inflammatory and anti-proliferative activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives containing bromine and fluorine substitutions demonstrate enhanced antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

In addition to antibacterial activity, this compound also exhibits antifungal properties against Candida albicans and Fusarium oxysporum .

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against various cancer cell lines using the MTT assay method. The results indicate that the compound demonstrates promising anti-cancer activity, particularly in hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines.

Cell LineIC50 (µM)
HePG-2<25
MCF-7<25
PC-3Not specified
HCT116Not specified

These findings suggest that the compound's structural features contribute to its ability to inhibit cancer cell proliferation effectively .

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activities of compounds related to this compound:

  • Antibacterial Study : A study examined a series of alkaloids with similar structures and found that modifications at the phenyl ring significantly influenced their antibacterial potency, highlighting the importance of bromine and fluorine substitutions .
  • Anti-Cancer Research : Another investigation into structurally related compounds revealed that those with halogen substitutions exhibited enhanced anti-proliferative effects against various cancer cell lines, suggesting a potential therapeutic application for this class of compounds in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, and how do halogen substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a bromo-fluorophenyl precursor. For example, reacting 2-bromo-4-fluorophenylacetaldehyde with ammonia under catalytic hydrogenation conditions can yield the target compound. The electron-withdrawing bromo and fluoro groups may slow down nucleophilic attack but enhance crystallinity due to halogen bonding, facilitating purification . Chiral resolution via chiral HPLC or enzymatic methods is critical to isolate enantiomers, as stereochemistry impacts biological activity .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is standard for structural determination. The bromine atom’s high electron density aids in phasing, while fluorine’s positional disorder may require constrained refinement. Twinning, common in halogenated compounds, can be addressed using SHELXL’s twin law refinement tools . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Q. What spectroscopic techniques are most effective for characterizing purity and stereochemistry?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and confirm absence of byproducts. 13C^{13}\text{C} NMR distinguishes diastereomers.
  • HPLC-MS : Chiral columns (e.g., Chiralpak IA) with MS detection validate enantiomeric purity.
  • IR Spectroscopy : Confirms hydroxyl and amine functional groups via O–H and N–H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How do bromine and fluorine substituents affect this compound’s intermolecular interactions in biological systems?

  • Methodological Answer : The bromine atom facilitates halogen bonding with electron-rich residues (e.g., protein backbone carbonyls), while fluorine enhances lipophilicity and metabolic stability. Competitive assays (e.g., isothermal titration calorimetry) can quantify binding affinities. Computational docking (AutoDock Vina) paired with MD simulations reveals preferential interactions with targets like G-protein-coupled receptors . Contrasting results in binding studies may arise from crystallographic disorder or solvent effects, requiring multi-method validation .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated amino alcohols?

  • Methodological Answer : Discrepancies often stem from enantiomeric impurities or assay conditions. Strategies include:

  • Enantiomeric Purity Assessment : Use chiral HPLC with cross-validated standards.
  • Dose-Response Curves : Test across a wide concentration range to identify non-linear effects.
  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays. For example, conflicting IC50_{50} values in kinase inhibition studies may reflect off-target effects, addressed via siRNA knockdown controls .

Q. What strategies optimize the synthetic yield of enantiopure this compound?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use Ru-BINAP catalysts for reductive amination, achieving >90% ee.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
  • Halogen Effects : Bromine’s steric bulk may slow racemization; kinetic resolution via lipase-catalyzed acetylation (e.g., CAL-B enzyme) enhances enantioselectivity .

Q. How does the spatial arrangement of bromine and fluorine impact solid-state packing and solubility?

  • Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal that bromine participates in C–Br⋯π interactions, while fluorine engages in weak C–F⋯H–N hydrogen bonds. These interactions reduce solubility in apolar solvents but improve it in DMSO/water mixtures. Solubility parameters (Hansen solubility parameters) guide solvent selection for crystallization .

Comparative and Mechanistic Questions

Q. How does this compound compare to analogs with chlorine or methyl substituents in pharmacological assays?

  • Methodological Answer : Chlorine analogs (e.g., 2-chloro-4-fluorophenyl derivatives) show higher binding affinity but lower metabolic stability. Methyl groups (e.g., 4-methylphenyl analogs) increase steric hindrance, reducing target engagement. Parallel SAR studies using radioligand binding assays (e.g., 3H^{3}\text{H}-labeled compounds) quantify these differences. Fluorine’s electronegativity also modulates pKa of the amine, affecting protonation state in physiological pH .

Q. What in silico tools predict the metabolic pathways of this compound?

  • Methodological Answer : Software like MetaSite and GLORY predict phase I/II metabolism. Bromine is resistant to oxidation, while the hydroxyl group undergoes glucuronidation. Fluorine’s inductive effect slows CYP450-mediated N-dealkylation. Validation via LC-MS/MS analysis of hepatocyte incubations confirms predicted metabolites .

Q. Data Analysis and Optimization

Q. What statistical approaches validate crystallographic data quality for halogenated compounds?

  • Methodological Answer : R-factors (<5%), Fourier difference maps (residual peaks <0.3 eÅ3^{-3}), and Hirshfeld rigid-bond test ensure data reliability. For disordered fluorine atoms, split-site refinement with occupancy constraints minimizes model bias. SHELXL’s TWIN and BASF commands handle twinning, common in brominated crystals .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

LKWDLMLGGNIHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CO)N

Origin of Product

United States

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